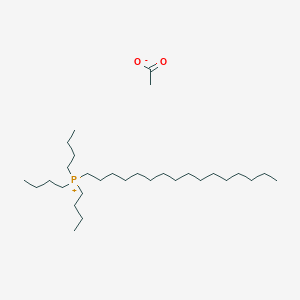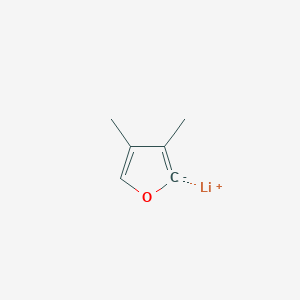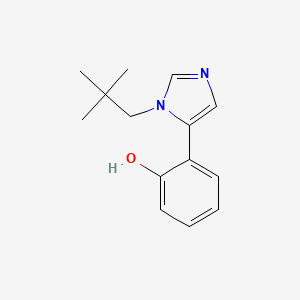
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- is a complex organic compound that features a phenolic group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- typically involves multi-step organic reactions. One common method includes the alkylation of imidazole with 2,2-dimethylpropyl halide, followed by the introduction of the phenolic group through electrophilic aromatic substitution. The reaction conditions often require the use of strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the phenolic and imidazole groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are effective.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are frequently employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenols and imidazoles.
Applications De Recherche Scientifique
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-(1-methylethyl)-: Similar structure but with a different alkyl group.
Phenol, 2-(1,1-dimethylpropyl)-: Another structurally related compound with different substituents.
Uniqueness
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- is unique due to the presence of both a phenolic group and an imidazole ring, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
129760-02-7 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
2-[3-(2,2-dimethylpropyl)imidazol-4-yl]phenol |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)9-16-10-15-8-12(16)11-6-4-5-7-13(11)17/h4-8,10,17H,9H2,1-3H3 |
Clé InChI |
SIWBVZDPQFVLAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN1C=NC=C1C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


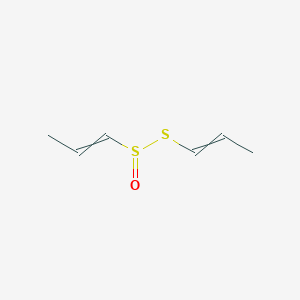
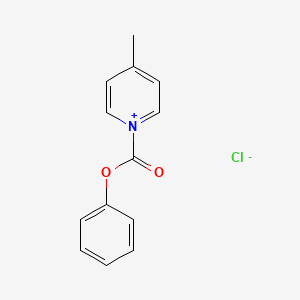
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
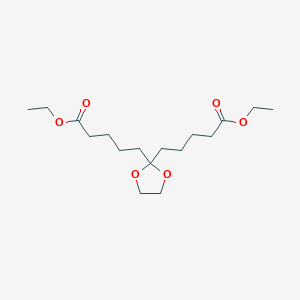
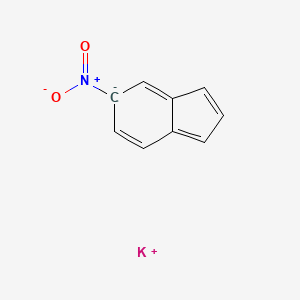
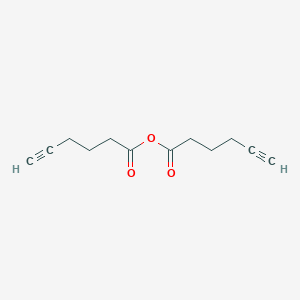
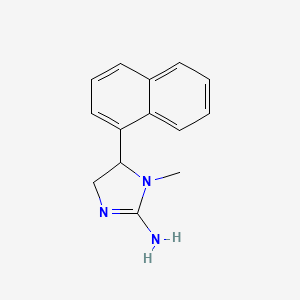
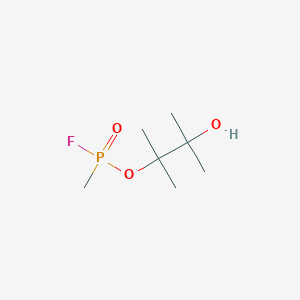
![2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)](/img/structure/B14289446.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)
